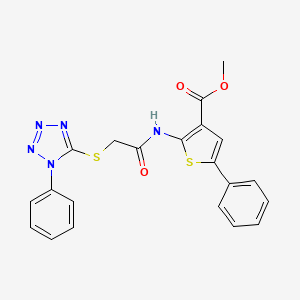

methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups, including a tetrazole moiety

Wirkmechanismus

Target of Action

Tetrazole derivatives, such as 5-phenyl-1h-tetrazole, have been known to exhibit multi-target biological activity . They have been associated with analgesic and neoioid activity, inhibition of glycosylphosphatidylinositol phospholipase D, and antagonism of nicotine receptors .

Mode of Action

For instance, they can stabilize the negative charge by delocalization, showing corresponding carboxylic acid pKa values . This property allows them to form stable metallic compounds and molecular complexes .

Biochemical Pathways

Tetrazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some tetrazole derivatives have shown higher free radical scavenging potential, suggesting potential antioxidant activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate typically involves multiple steps:

-

Formation of the Tetrazole Moiety:

- The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

- Common reagents include sodium azide and triethyl orthoformate under acidic conditions .

-

Thioether Formation:

- The tetrazole derivative is then reacted with a thiol to form the thioether linkage.

- This step often requires a base such as sodium hydride in a polar aprotic solvent like dimethylformamide .

-

Amidation:

- The thioether is then coupled with an acyl chloride or anhydride to form the amide bond.

- Typical conditions involve the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine .

-

Esterification:

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction can occur at the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential use as a bioisostere for carboxylic acids in drug design.

- Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

- Utilized in the development of new materials with specific electronic properties.

- Explored for use in agricultural chemicals.

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-1H-tetrazole: Shares the tetrazole moiety but lacks the thiophene and ester functionalities.

Thiophene-3-carboxylate derivatives: Similar core structure but different substituents.

Uniqueness:

- The combination of the tetrazole and thiophene rings with the ester and amide functionalities makes this compound unique in its potential for diverse biological activities and chemical reactivity.

Biologische Aktivität

Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a tetrazole moiety, and an acetamido group. Its molecular formula is C23H24N4O2S, with a molecular weight of approximately 464.621 g/mol. The presence of various functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds containing tetrazole and thiophene rings exhibit significant biological activities, including:

- Antitumor Activity : Certain derivatives have shown promising results against various cancer cell lines. For instance, thiazole-tetrazole hybrids have demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapy agents like doxorubicin .

- Antimicrobial Properties : Compounds similar to this compound have been tested for antibacterial and antifungal activities. Some derivatives showed effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms : The presence of the tetrazole ring is crucial for inducing apoptosis in cancer cells. Studies indicate that these compounds interact with cellular targets through hydrophobic contacts and hydrogen bonding, leading to cell death .

- Antimicrobial Mechanisms : The antimicrobial activity is likely attributed to the disruption of microbial cell membranes or interference with metabolic pathways within the pathogens .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of various thiazole-tetrazole derivatives found that methyl 5-phenyl derivatives exhibited significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The IC50 values ranged from 10 to 30 µM, indicating potent anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another research effort, synthesized tetrazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 5-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-29-20(28)16-12-17(14-8-4-2-5-9-14)31-19(16)22-18(27)13-30-21-23-24-25-26(21)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVKKQMYBSCLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.